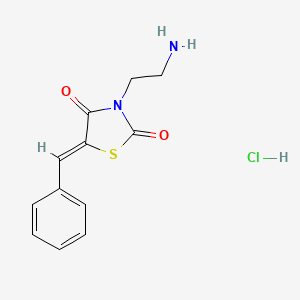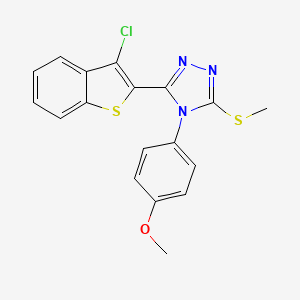![molecular formula C21H24N6O4 B2924258 methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1251558-47-0](/img/structure/B2924258.png)
methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a methyl group, an azepanyl group (a seven-membered ring containing nitrogen), a triazolopyrimidinone group (a fused ring system containing nitrogen), and a benzoate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. For example, compounds with a triazolopyrimidinone group can undergo various reactions, including oxidative functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a triazolopyrimidinone group typically have a solid form and a molecular weight around 149.15 .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with a 1,2,4-triazolo[4,3-a]pyrimidine core have been found to exhibit anticancer activity . They can interact with various cancer cell lines and inhibit their growth. The exact mechanism of action can vary depending on the specific compound and the type of cancer cell line.
Antimicrobial Activity
These compounds also have potential as antimicrobial agents . They can inhibit the growth of various bacteria and fungi, making them potentially useful in the treatment of infectious diseases.
Analgesic and Anti-inflammatory Activity
1,2,4-Triazolo[4,3-a]pyrimidines have been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions involving pain and inflammation.
Antioxidant Activity
These compounds can act as antioxidants , helping to protect cells from damage caused by free radicals. This could potentially have applications in the treatment of diseases associated with oxidative stress.
Antiviral Activity
1,2,4-Triazolo[4,3-a]pyrimidines have been found to have antiviral properties . They can inhibit the replication of various viruses, making them potentially useful in the treatment of viral infections.
Enzyme Inhibition
These compounds can act as enzyme inhibitors , potentially making them useful in the treatment of diseases associated with overactive or malfunctioning enzymes. For example, they have been found to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Antitubercular Agents
1,2,4-Triazolo[4,3-a]pyrimidines have been found to have antitubercular activity , potentially making them useful in the treatment of tuberculosis.
Drug Design and Discovery
The structure–activity relationship of biologically important 1,2,4-triazolo[4,3-a]pyrimidines have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a similar [1,2,4]triazolo[4,3-a]pyrimidin structure have been found to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds have been found to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar [1,2,4]triazolo[4,3-a]pyrimidin structure have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
methyl 4-[[2-[7-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-31-19(29)15-6-8-16(9-7-15)22-18(28)14-27-21(30)26-13-10-17(23-20(26)24-27)25-11-4-2-3-5-12-25/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDERFCWWYWSJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamido}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dimethoxy-3-(4-methoxy-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924177.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2924179.png)
![N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2924180.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2924182.png)
![Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2924183.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B2924186.png)
![N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2924187.png)
![{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride](/img/structure/B2924190.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2924192.png)

![2-methyl-N-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2924196.png)
![2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2924197.png)